1,4-Dimethylpyrazine-2,3(1H,4H)-dione

Description

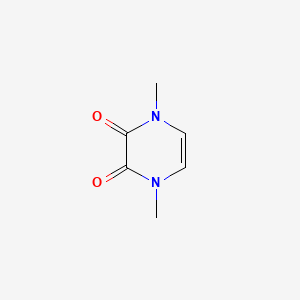

1,4-Dimethylpyrazine-2,3(1H,4H)-dione (CAS: 59417-06-0) is a heterocyclic compound with a piperazine-2,5-dione core substituted by methyl groups at the 1- and 4-positions. Its molecular formula is C₆H₁₀N₂O₂, featuring two tertiary amide groups and a six-membered ring .

Key spectral data for characterization include:

Properties

IUPAC Name |

1,4-dimethylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYULNQDGTRMTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN(C(=O)C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylpyrazine-2,3(1H,4H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with acetic anhydride can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the dione functional group to corresponding alcohols or amines.

Substitution: The methyl groups at the 1 and 4 positions can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines.

Scientific Research Applications

1,4-Dimethylpyrazine-2,3(1H,4H)-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmacophore in drug design, particularly for developing novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1,4-dimethylpyrazine-2,3(1H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with DNA synthesis or induce apoptosis in cancer cells. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Molecular Features

The following compounds share functional or structural similarities with 1,4-dimethylpyrazine-2,3(1H,4H)-dione:

Key Observations :

- Core Rings: Piperazine-diones (e.g., 1,4-dimethylpyrazine-2,3-dione) exhibit greater conformational flexibility compared to fused-ring systems like quinoxaline-diones or pyrido-pyrazine-diones .

- Substituent Effects: Methyl or aryl groups enhance lipophilicity and bioavailability. For example, 1,4-dimethylquinoxaline-2,3-dione shows improved enzyme-binding affinity over unsubstituted quinoxaline-diones .

Reactivity Differences :

- Quinoxaline-diones undergo ring fission with hydrazine to yield benzimidazoles, whereas piperazine-diones remain stable under similar conditions .

- Dithiolone derivatives (e.g., 5,5’-bis-dithiolone) exhibit sulfur extrusion, a property absent in dione analogues .

Antimicrobial Activity :

- Piperazine-diones : Derivatives like 1-(3,5-dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione (9b) show MIC values of 8–16 µg/mL against Staphylococcus aureus .

- Pyrazole-carbonitriles : 2,3-Dihydro-1H-pyrazole-4-carbonitriles exhibit DPPH radical scavenging (IC₅₀: 25–50 µg/mL) and antifungal activity against Candida albicans .

Enzyme Modulation :

- Quinoxaline-diones: Act as DPP-4 inhibitors (IC₅₀: 0.8–3.2 µM) for diabetes management .

- Dithiolone Derivatives : Enhance DT-diaphorase activity by 2.8-fold, surpassing oltipraz in cancer chemoprevention .

Q & A

Q. What are the standard synthetic methodologies for 1,4-Dimethylpyrazine-2,3(1H,4H)-dione, and what key reaction conditions influence yield?

The synthesis typically involves multi-step processes, including cyclization and functional group modifications. Critical parameters include solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control. Purification often employs recrystallization or column chromatography to achieve >98% purity. Reaction yields are optimized by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Key techniques include:

- NMR spectroscopy : Focus on proton environments near carbonyl groups (δ ~160-180 ppm in NMR) and methyl substituents (δ ~2.5-3.5 ppm in NMR).

- IR spectroscopy : Identify carbonyl stretching vibrations (~1650-1750 cm).

- Mass spectrometry : Confirm molecular weight (e.g., M.Wt = 142.16 for related derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like OLEX2 aid in resolving structural ambiguities?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, including bond angles and torsion angles. Software such as OLEX2 refines crystallographic data, enabling visualization of intermolecular interactions (e.g., hydrogen bonding) and validation against theoretical models. For example, CCDC deposition (e.g., CCDC No. 1407713) ensures reproducibility .

Q. What strategies mitigate conflicting data in reaction mechanisms or spectroscopic interpretations?

Contradictions in mechanistic pathways can be resolved via:

- Kinetic studies : Monitoring intermediate formation using time-resolved spectroscopy.

- Isotopic labeling : Tracing reaction pathways (e.g., -labeled reactants).

- Computational modeling : Density Functional Theory (DFT) calculations to predict transition states and verify experimental observations .

Q. What in vitro assays are suitable for assessing cytotoxic and antioxidant activities of this compound?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., A549 lung cancer cells), with IC values calculated.

- Antioxidant activity : DPPH or ABTS radical scavenging assays, comparing inhibition percentages to standard antioxidants like ascorbic acid .

Q. How can solvent and catalyst systems be optimized in multi-component reactions involving pyrazine-dione derivatives?

Systematic screening of solvents (ethanol, acetonitrile, DMF) and catalysts (e.g., p-TSA) is critical. For instance, ethanol with 20 mol% p-TSA at reflux for 9 hours achieved 89% yield in pyrido[2,3-b]pyrazine synthesis. Polarity and protic/aprotic solvent properties significantly impact reaction efficiency .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.